molecular formula C9H16O3 B2981636 2-(Cycloheptyloxy)acetic acid CAS No. 1282285-88-4

2-(Cycloheptyloxy)acetic acid

Cat. No.: B2981636
CAS No.: 1282285-88-4
M. Wt: 172.224
InChI Key: JUNHIRNDPUQVDY-UHFFFAOYSA-N
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Description

2-(Cycloheptyloxy)acetic acid is an organic compound featuring a cycloheptyl group (C₇H₁₃) linked via an ether bond to an acetic acid moiety (CH₂COOH). Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol.

Properties

IUPAC Name

2-cycloheptyloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-9(11)7-12-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHIRNDPUQVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptyloxy)acetic acid typically involves the reaction of cycloheptanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cycloheptanol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of 2-(Cycloheptyloxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptyloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Cycloheptyloxy)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Cycloheptyloxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for 2-(cycloheptyloxy)acetic acid and its cycloalkyloxy analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Notable Properties
2-(Cycloheptyloxy)acetic acid C₉H₁₆O₃ 172.22 Not explicitly provided 7-membered cycloalkyl ether Higher lipophilicity; potential for unique crystal packing due to ring strain
2-(Cyclohexyloxy)acetic acid C₈H₁₄O₃ 158.18 Not provided 6-membered cycloalkyl ether Moderate solubility in polar solvents; used in dilution studies
2-(Cyclopentyloxy)acetic acid C₇H₁₂O₃ 144.17 95832-60-3 5-membered cycloalkyl ether Note: Discrepancy in reported formula ( lists C₉H₅BrF₃N; likely erroneous)

Key Observations :

  • Ring Size and Lipophilicity : Larger cycloalkyl groups (e.g., cycloheptyl) increase molecular weight and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability in biological systems.
  • Crystal Packing : The cyclohexyl derivative in forms stable dimers via O–H⋯O hydrogen bonds and C–H⋯π interactions, suggesting similar behavior in cycloheptyl analogs .
Thioether and Hydroxyethoxy Analogs
  • 2-(Tetradecylthio)acetic acid (C₁₆H₃₂O₂S, CAS 2921-20-2):
    • Features a long alkyl chain with a thioether (-S-) linkage.
    • Classified as a skin/eye irritant (H315, H319) .
  • 2-(2-Hydroxyethoxy)acetic acid (C₄H₈O₄, MW 120.10):
    • Ethoxy-hydroxy substituent enhances hydrophilicity.
    • Used in fine chemical manufacturing .
Complex Derivatives
  • 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S):
    • Combines a benzofuran core with cyclohexyl and thioether groups.
    • Exhibits chair conformation in cyclohexyl rings and stabilizes via hydrogen bonding in crystals .

Limitations and Discrepancies in Data

  • Formula Inconsistencies : reports an implausible molecular formula (C₉H₅BrF₃N) for 2-(Cyclopentyloxy)acetic acid, conflicting with its IUPAC name. This highlights the need for verification from authoritative databases.

Biological Activity

2-(Cycloheptyloxy)acetic acid, with the molecular formula C9_9H16_{16}O3_3 and a molecular weight of 172.22 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized via the reaction of cycloheptanol with chloroacetic acid, leading to various applications in chemistry, biology, and medicine. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biomolecules.

The synthesis of 2-(Cycloheptyloxy)acetic acid involves nucleophilic substitution, where the hydroxyl group of cycloheptanol attacks the carbon atom of chloroacetic acid. The reaction conditions can be optimized for high yield and purity, making it suitable for industrial applications.

PropertyValue
IUPAC Name2-cycloheptyloxyacetic acid
Molecular FormulaC9_9H16_{16}O3_3
Molecular Weight172.22 g/mol
InChI KeyJUNHIRNDPUQVDY-UHFFFAOYSA-N

The biological activity of 2-(Cycloheptyloxy)acetic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to enzymes or receptors, modulating their activity. This interaction is essential for understanding its pharmacological effects.

Biological Activities

Research indicates that 2-(Cycloheptyloxy)acetic acid may exhibit several biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown significant inhibition of cyclooxygenase (COX-2), which is crucial in the inflammatory response. For example, studies on related phenoxy acetic acids demonstrated potent COX-2 inhibition with IC50_{50} values ranging from 0.06 to 0.09 μM, suggesting that 2-(Cycloheptyloxy)acetic acid could exhibit similar properties .
  • Analgesic Properties : The potential analgesic effects are linked to the inhibition of prostaglandin synthesis, which plays a role in pain signaling pathways.

Case Studies

  • Study on COX Inhibition : A study evaluated various phenoxy acetic acid derivatives for their COX-2 inhibitory activities. Compounds similar to 2-(Cycloheptyloxy)acetic acid showed significant anti-inflammatory effects without causing gastrointestinal complications, highlighting their therapeutic potential .
  • Toxicological Profile : Another study assessed the safety profiles of related compounds by measuring liver enzymes and kidney function indicators in animal models. These assessments provide valuable insights into the safety of using such compounds in therapeutic settings .

Comparative Analysis

To further understand the uniqueness of 2-(Cycloheptyloxy)acetic acid, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundCOX-2 Inhibition (IC50_{50})Unique Features
2-(Cycloheptyloxy)acetic acidTBDSeven-membered cycloheptyloxy group
2-(Cyclohexylmethoxy)acetic acidTBDSix-membered cyclohexyl group
2-(Cyclopentyloxy)acetic acidTBDFive-membered cyclopentyl group

Q & A

Q. Cross-Validate Techniques :

  • LC-MS/MS : Detect transient intermediates (e.g., cycloheptyloxy anions).
  • Isotope Labeling : Use D₂O to track proton exchange in NMR .

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies mitigate oxidative degradation during storage of 2-(Cycloheptyloxy)acetic acid?

  • Stability Protocols :
  • Storage Conditions : -20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation.
  • Antioxidants : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical formation.
  • Monitoring : Regular HPLC analysis to track degradation products (e.g., cycloheptanone) .

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